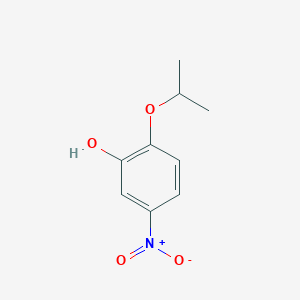
2-Isopropoxy-5-nitrophenol
Cat. No. B8488950
M. Wt: 197.19 g/mol
InChI Key: RTSXWISLAZGALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354427B2
Procedure details


To a stirred solution of sodium hydroxide (387 mg, 9.67 mmol) in anhydrous DMSO was added 4-nitrobenzene-1,2-diol (500 mg, 3.22 mmol) at 0° C. After stirring for 5 min, 2-iodo-propane (603 mg, 3.55 mmol) was added dropwise. The resulting dark mixture was stirred for 1 h at room temperature. The reaction mixture was quenched with water and then acidified with 1M HCl (pH=4) and then the aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layer was washed with sat. NaCl and then dried over MgSO4, filtered and concentrated under reduced pressure to dryness. The crude product was purified by silica gel column chromatography using a gradient of 0-20% EtOAc in hexanes to obtain 2-isopropoxy-5-nitro-phenol (163 mg, 51%) 1H NMR (400.0 MHz, CDCl3) δ 7.86 (dd, J=2.5, 8.8 Hz, 1H), 7.76 (d, J=2.5 Hz, 1H), 6.99 (d, J=8.8 Hz, 1H), 4.73 (qn, J=6.1 Hz, 1H) and 1.43 (d, J=6.1 Hz, 6H).




Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([OH:13])[C:9]([OH:12])=[CH:10][CH:11]=1)([O-:5])=[O:4].I[CH:15]([CH3:17])[CH3:16]>CS(C)=O>[CH:15]([O:12][C:9]1[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=1[OH:13])([CH3:17])[CH3:16] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
387 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
603 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting dark mixture was stirred for 1 h at room temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with sat. NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 163 mg | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
